molecular formula C13H18BrCl2NO B1525267 3-[(2-Bromo-4-chloro-3,5-dimethylphenoxy)methyl]-pyrrolidine hydrochloride CAS No. 1220028-90-9

3-[(2-Bromo-4-chloro-3,5-dimethylphenoxy)methyl]-pyrrolidine hydrochloride

Cat. No.: B1525267
CAS No.: 1220028-90-9
M. Wt: 355.1 g/mol
InChI Key: SMLGIBHKENRZGI-UHFFFAOYSA-N
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Description

The compound “3-[(2-Bromo-4-chloro-3,5-dimethylphenoxy)methyl]-pyrrolidine hydrochloride” is a chemical with the molecular formula C13H18BrCl2NO and a molecular weight of 355.1 . It is available for purchase from various chemical suppliers .

Scientific Research Applications

Chemical Synthesis and Characterization

  • Research on related pyrrolidine and pyrrolopyrimidine derivatives reveals efforts in chemical synthesis techniques and structural characterization. For instance, modifications of pyrrolidine structures have been explored for synthesizing novel compounds with potential therapeutic applications. The synthesis involves various chemical reactions, including acylation, oxidation, and Grignard reactions, to introduce different substituents and achieve desired chemical properties (Gibson & Forrester, 1995); (Binns & Suschitzky, 1971).

Molecular Interactions and Structural Analysis

  • Investigations into the hydrogen bonding and molecular structure of dimethylpyridines and related compounds highlight the importance of structural factors in determining their chemical behavior and interactions. Such studies often involve X-ray crystallography and spectroscopic methods to elucidate the molecular conformation and interactions within the crystal lattice (Tamuly et al., 2005); (Hanuza et al., 1997).

Potential Applications in Chemical Synthesis

  • The role of pyrrolidine and related heterocycles in chemical synthesis is notable, with applications ranging from the construction of complex molecular frameworks to the development of new synthetic methodologies. These compounds often serve as key intermediates in the synthesis of biologically active molecules, demonstrating their versatility in organic synthesis (D’hooghe et al., 2008); (Baeza et al., 2010).

Mechanism of Action

Properties

IUPAC Name

3-[(2-bromo-4-chloro-3,5-dimethylphenoxy)methyl]pyrrolidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17BrClNO.ClH/c1-8-5-11(12(14)9(2)13(8)15)17-7-10-3-4-16-6-10;/h5,10,16H,3-4,6-7H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SMLGIBHKENRZGI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1Cl)C)Br)OCC2CCNC2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18BrCl2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1220028-90-9
Record name Pyrrolidine, 3-[(2-bromo-4-chloro-3,5-dimethylphenoxy)methyl]-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1220028-90-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-[(2-Bromo-4-chloro-3,5-dimethylphenoxy)methyl]-pyrrolidine hydrochloride
Reactant of Route 2
3-[(2-Bromo-4-chloro-3,5-dimethylphenoxy)methyl]-pyrrolidine hydrochloride
Reactant of Route 3
3-[(2-Bromo-4-chloro-3,5-dimethylphenoxy)methyl]-pyrrolidine hydrochloride
Reactant of Route 4
3-[(2-Bromo-4-chloro-3,5-dimethylphenoxy)methyl]-pyrrolidine hydrochloride
Reactant of Route 5
3-[(2-Bromo-4-chloro-3,5-dimethylphenoxy)methyl]-pyrrolidine hydrochloride
Reactant of Route 6
3-[(2-Bromo-4-chloro-3,5-dimethylphenoxy)methyl]-pyrrolidine hydrochloride

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